1-(4-Bromophenyl)-3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-Bromophenyl)-3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the dihydropyrimidine family This compound is characterized by the presence of a bromophenyl group and a methoxybenzyl group attached to a dihydropyrimidine core
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 4-methoxybenzylamine.
Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and 4-methoxybenzylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with urea or thiourea under reflux conditions to form the dihydropyrimidine core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.
1-(4-Bromophenyl)-3-(4-hydroxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrN2O3 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-16-8-2-13(3-9-16)12-21-17(22)10-11-20(18(21)23)15-6-4-14(19)5-7-15/h2-9H,10-12H2,1H3 |
InChI Key |
XFGHIUQVZBRRNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCN(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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